molecular formula C27H27N2P B14406095 N,4,5-Trimethyl-2-[(triphenyl-lambda~5~-phosphanylidene)amino]aniline CAS No. 88258-98-4

N,4,5-Trimethyl-2-[(triphenyl-lambda~5~-phosphanylidene)amino]aniline

Cat. No.: B14406095
CAS No.: 88258-98-4
M. Wt: 410.5 g/mol
InChI Key: LPRHMRJUXLWKHQ-UHFFFAOYSA-N
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Description

N,4,5-Trimethyl-2-[(triphenyl-lambda~5~-phosphanylidene)amino]aniline is a complex organic compound known for its unique structure and properties. This compound features a phosphanylidene group attached to an aniline derivative, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,4,5-Trimethyl-2-[(triphenyl-lambda~5~-phosphanylidene)amino]aniline typically involves the reaction of 4,5-dimethylaniline with triphenylphosphine. The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

N,4,5-Trimethyl-2-[(triphenyl-lambda~5~-phosphanylidene)amino]aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction could produce amines.

Scientific Research Applications

N,4,5-Trimethyl-2-[(triphenyl-lambda~5~-phosphanylidene)amino]aniline has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and catalysis.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: The compound’s properties make it suitable for use in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which N,4,5-Trimethyl-2-[(triphenyl-lambda~5~-phosphanylidene)amino]aniline exerts its effects involves its interaction with specific molecular targets. The phosphanylidene group plays a crucial role in these interactions, facilitating the compound’s binding to various substrates and influencing their reactivity. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Triphenylamine: An organic compound with a similar triphenyl structure but lacking the phosphanylidene group.

    Triphenylphosphine: A related compound that features a triphenylphosphine group but differs in its overall structure and reactivity.

Uniqueness

N,4,5-Trimethyl-2-[(triphenyl-lambda~5~-phosphanylidene)amino]aniline stands out due to its unique combination of a phosphanylidene group with an aniline derivative. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

88258-98-4

Molecular Formula

C27H27N2P

Molecular Weight

410.5 g/mol

IUPAC Name

N,4,5-trimethyl-2-[(triphenyl-λ5-phosphanylidene)amino]aniline

InChI

InChI=1S/C27H27N2P/c1-21-19-26(28-3)27(20-22(21)2)29-30(23-13-7-4-8-14-23,24-15-9-5-10-16-24)25-17-11-6-12-18-25/h4-20,28H,1-3H3

InChI Key

LPRHMRJUXLWKHQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)N=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)NC

Origin of Product

United States

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